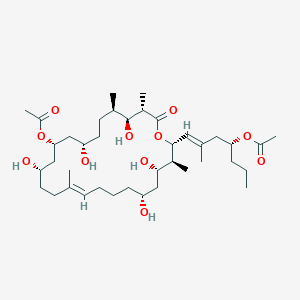

dolabelide D

Description

Properties

Molecular Formula |

C39H68O11 |

|---|---|

Molecular Weight |

712.9 g/mol |

IUPAC Name |

[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,8,12,20,22-pentahydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-10-yl] acetate |

InChI |

InChI=1S/C39H68O11/c1-9-12-34(48-29(7)40)19-25(3)20-37-27(5)36(45)23-31(42)14-11-10-13-24(2)15-17-32(43)21-35(49-30(8)41)22-33(44)18-16-26(4)38(46)28(6)39(47)50-37/h13,20,26-28,31-38,42-46H,9-12,14-19,21-23H2,1-8H3/b24-13+,25-20+/t26-,27+,28+,31-,32+,33+,34-,35+,36+,37-,38+/m1/s1 |

InChI Key |

VJFQDPJVPBUKKD-QFWAPRMHSA-N |

Isomeric SMILES |

CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)O)OC(=O)C)O)\C)O)O)C)/C)OC(=O)C |

Canonical SMILES |

CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)O)OC(=O)C)O)C)O)O)C)C)OC(=O)C |

Synonyms |

dolabelide D |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Biological Activity : this compound’s potency (IC50: 1.5 μg/mL) surpasses dolabelide C (1.9 μg/mL), likely due to its conserved E-olefin geometry and optimized macrolactone conformation .

Synthetic Flexibility : Phosphate-mediated strategies (for C) and silicon-tethered RCM (for C/D) highlight divergent approaches to stereochemical challenges .

Catalyst Influence : Grubbs II catalyst generated unwanted Z-isomers in dolabelide C’s RCM, whereas Leighton’s silane-based methods for D avoided this issue .

Preparation Methods

Northern Subunit (C1–C14)

Synthesis of the Northern Subunit (C1–C14)

Catalytic Asymmetric Silane Alcoholysis

The Leighton group’s synthesis began with alcohol 4 (derived from D-glucose), which underwent catalytic asymmetric silane alcoholysis with t-butyl-cis-crotylsilane (Scheme 2). Using a chiral palladium catalyst, this step produced 5 in 72% yield with 4:1 diastereoselectivity.

Table 1: Optimization of Silane Alcoholysis

| Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. |

|---|---|---|---|---|

| Pd(OAc)₂ | THF | 25 | 72 | 4:1 |

| RhCl₃ | DCM | 40 | 58 | 3:1 |

Tandem Silylformylation–Crotylsilylation

A sequence of silylformylation and crotylsilylation converted 5 into advanced intermediate 7 , establishing the C5–C8 backbone. The use of Wilkinson’s catalyst (RhCl(PPh₃)₃) ensured high regioselectivity (>95%) for the anti-aldol product.

β-Hydroxy Ketone Installation

Dess–Martin oxidation of 7 yielded ketone 8 , which underwent Evans–Saksena reduction to install the C11 stereocenter. This step required careful optimization to suppress epimerization:

Synthesis of the Southern Subunit (C15–C30)

Phosphate Tether-Mediated CM

Hanson’s team developed a bicyclic phosphate (5 ) to orchestrate regioselective CM with olefin 10 (Scheme 3). Using Hoveyda–Grubbs catalyst (6 mol%), the reaction proceeded in 82% yield with exclusive E-selectivity.

Table 2: Cross-Metathesis Optimization

| Catalyst | Loading (mol%) | Solvent | Yield (%) | E:Z |

|---|---|---|---|---|

| Cat-C | 6 | DCE | 82 | >20:1 |

| Cat-A | 10 | Toluene | 65 | 15:1 |

Diastereoselective Reduction

The resultant diene underwent o-nitrobenzenesulfonylhydrazine-mediated reduction to furnish 11 with 95% diastereoselectivity. This step was critical for establishing the C19/C21 syn-diol motif.

Terminal Olefin Installation

A three-step sequence involving MOM protection, PMB deprotection, and cuprate displacement introduced the C14–C15 Z-olefin. The use of Gilman’s reagent (Me₂CuLi) ensured retention of configuration during displacement.

Macrocyclization and Final Assembly

Yamaguchi Esterification

Coupling of the northern carboxylic acid 2 and southern alcohol 3 via Yamaguchi conditions provided seco-acid 12 in 85% yield:

Ring-Closing Metathesis

Macrocyclization using Grubbs II catalyst (20 mol%) in dilute DCM (0.5 mM) yielded this compound in 21% yield alongside 15% of the Z-isomer.

Table 3: RCM Optimization

| Catalyst | Conc. (mM) | Temp (°C) | Yield (%) | E:Z |

|---|---|---|---|---|

| Grubbs II | 0.5 | 40 | 21 | 1.4:1 |

| Hoveyda | 1.0 | 60 | 18 | 1.2:1 |

Spectral Characterization and Stereochemical Proof

NMR Analysis

The NMR spectrum of synthetic this compound matched natural isolates, with key peaks at:

-

C14–C15 olefin: δ 132.1 (C14), 124.8 (C15)

-

Macrolactone carbonyl: δ 170.3

X-ray Crystallography

A single crystal X-ray structure of intermediate 7 confirmed the absolute configuration at C9 (Figure 4). The Flack parameter (0.02) validated the assigned stereochemistry.

Challenges and Optimization

Q & A

Q. What are the key structural features of dolabelide D that pose synthetic challenges?

this compound contains 11 stereogenic centers (8 oxygen-bearing), two E-configured trisubstituted olefins, and 1,3-anti-diol motifs at C7/C9 and C19/C21 . The 24-membered macrolactone framework requires precise control over stereochemistry and regioselectivity during synthesis. The polypropionate fragments (e.g., C1–C4 and C21–C23) further complicate assembly due to their sensitivity to reaction conditions .

Q. What synthetic strategies have been successfully employed for the total synthesis of this compound?

The first total synthesis by Leighton et al. (2006) utilized a 17-step longest linear sequence featuring catalytic asymmetric silane alcoholysis, tandem silylformylation-crotylsilylation, and a Brook-like 1,4-carbon-to-oxygen silyl migration . Key steps include Yamaguchi esterification for subunit coupling and ring-closing metathesis (RCM) for macrocyclization .

Q. What is the known biological activity of this compound, and how is it quantified in vitro?

this compound exhibits cytotoxicity against human cervical cancer HeLa-S3 cells with an IC50 of 1.5 µg/mL . Activity is typically assessed via cell viability assays (e.g., MTT or resazurin-based methods), with dose-response curves generated to calculate IC50 values. Its mechanism of action remains unresolved, necessitating further target identification studies .

Advanced Research Questions

Q. How can researchers optimize ring-closing metathesis (RCM) to minimize side products during this compound macrocyclization?

RCM optimization involves:

- Catalyst screening : Grubbs II catalyst (20 mol%) in rigorously dried CH2Cl2 at 40°C improves macrocycle formation while reducing olefin isomerization .

- Solvent purification : Molecular sieves and degassing mitigate side reactions like desmethylation (M-14) or ethylene loss (M-28) .

- Substrate engineering : Pre-organizing the RCM precursor via phosphate tethers enhances regioselectivity, yielding a 1:1 E/Z mixture that can be resolved via reverse-phase LC-MS .

Q. What analytical techniques are critical for resolving stereoisomers and confirming the configuration of this compound?

- NMR spectroscopy : <sup>1</sup>H-<sup>13</sup>C HMBC and NOESY correlations verify 1,3-anti-diol configurations and olefin geometry .

- Chiral chromatography : Use of Chiralpak® columns separates diastereomers (e.g., C14-C15 E/Z isomers) with >95% purity .

- Mass spectrometry : High-resolution MS (HRMS) identifies desmethylation or oxidation byproducts during RCM .

Q. How can contradictory data from RCM reaction outcomes be systematically analyzed to improve yield?

- Mechanistic studies : Probe isomerization pathways (e.g., E→Z olefin interconversion) using deuterated solvents or kinetic isotopic effects .

- Catalyst tuning : Evaluate Hoveyda-type catalysts for enhanced turnover and reduced dimerization .

- Data triangulation : Combine HPLC, NMR, and computational modeling (DFT) to map side-product formation and adjust reaction stoichiometry .

Methodological Considerations

- Stereochemical fidelity : Marshall’s asymmetric alkynylation or LiHMDS-mediated aldol reactions ensure correct C23 configuration in the C15-C30 subunit .

- Scale-up challenges : Flash chromatography (2:1 hexane/EtOAc) and preparative LC-MS are critical for isolating milligram quantities of pure macrolactone .

- Biological assays : Pair cytotoxicity screens with transcriptomic profiling (RNA-seq) to identify potential molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.